![molecular formula C4H3N5 B13789857 5H-[1,2,3]Triazolo[4,5-D]pyrimidine CAS No. 273-38-1](/img/structure/B13789857.png)
5H-[1,2,3]Triazolo[4,5-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-[1,2,3]Triazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with formamide under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Cycloaddition: Participates in cycloaddition reactions to form larger fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide, ethyl cyanoacetate in the presence of sodium hydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazolo-pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Applications De Recherche Scientifique
5H-[1,2,3]Triazolo[4,5-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of enzymes such as ubiquitin-specific peptidase 28, which is associated with cancer.
Biology: Studied for its potential in modulating biological pathways and cellular processes.
Industry: Utilized in the synthesis of polymers and as a building block for various chemical compounds.
Mécanisme D'action
The mechanism of action of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of cellular processes such as proliferation, cell cycle progression, and apoptosis .
Comparaison Avec Des Composés Similaires
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,3]Triazolo[4,5-b]pyridazine
- [1,2,3]Triazolo[4,5-c]pyrazine
Comparison: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine is unique due to its specific ring fusion and the resulting biological activities. Compared to [1,2,4]Triazolo[1,5-a]pyrimidine, it has shown higher selectivity and potency in certain biological assays . The presence of the triazole ring in different positions can significantly alter the compound’s reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
273-38-1 |
|---|---|
Formule moléculaire |
C4H3N5 |
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
5H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2 |
Clé InChI |
AQSWLZYYGJWYGX-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC2=NN=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



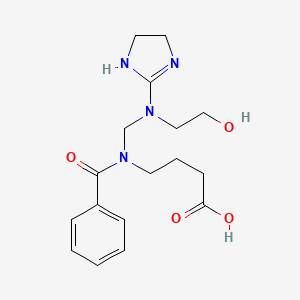
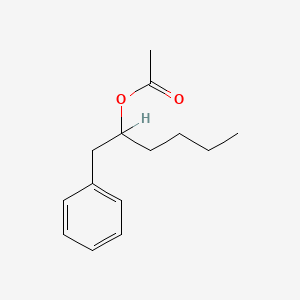
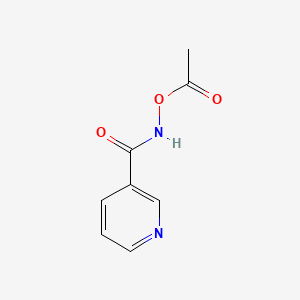

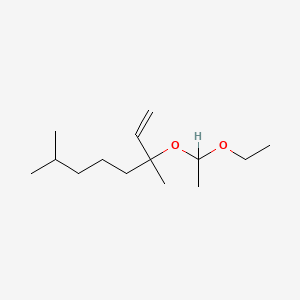
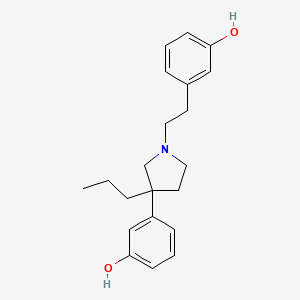
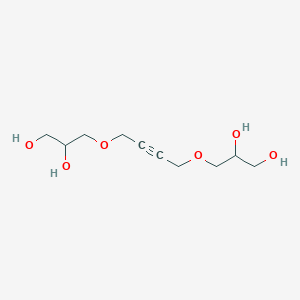
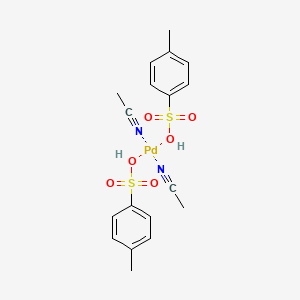
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
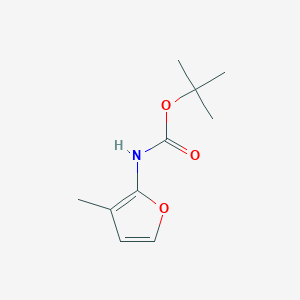
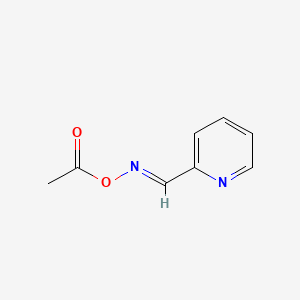
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
